1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Overview
Description
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.68 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the product .
Chemical Reactions Analysis
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of sulfonyl hydrides.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of oligonucleotides for antisense therapy.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the modification of oligonucleotides and the development of therapeutic agents .
Comparison with Similar Compounds
Similar compounds to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride include:
1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl chloride: Lacks the oxo group, leading to different reactivity and applications.
1-Oxo-2,3,4,5-tetrahydroisoquinoline-7-sulfonyl chloride: Contains an additional hydrogen atom, affecting its chemical properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the oxo and sulfonyl chloride groups, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKHUSHVJIHFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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